molecular formula C9H11NO B2758246 2-(2-Ethyloxiran-2-yl)pyridine CAS No. 2248372-47-4

2-(2-Ethyloxiran-2-yl)pyridine

Cat. No.: B2758246
CAS No.: 2248372-47-4
M. Wt: 149.193
InChI Key: HCKASURRFVCBDE-UHFFFAOYSA-N
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Description

2-(2-Ethyloxiran-2-yl)pyridine is an organic compound that features a pyridine ring substituted with an ethyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyloxiran-2-yl)pyridine typically involves the reaction of pyridine derivatives with ethyloxirane under specific conditions. One common method includes the use of a base to facilitate the nucleophilic attack of the pyridine nitrogen on the ethyloxirane ring, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyloxiran-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethyloxirane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-Ethyloxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyloxiran-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The ethyloxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: A key heterocycle with applications in biology and industry.

    2-(Pyridin-2-yl)pyrimidine: Known for its pharmacological activities.

    Thieno[2,3-b]pyridine: Used in the synthesis of biologically active molecules.

Uniqueness

2-(2-Ethyloxiran-2-yl)pyridine is unique due to the presence of the ethyloxirane group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-ethyloxiran-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(7-11-9)8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKASURRFVCBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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